molecular formula C20H28ClN3O4 B2817974 N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034571-41-8

N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2817974
CAS No.: 2034571-41-8
M. Wt: 409.91
InChI Key: OFEYKCNBOAWZSA-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Scientific Research Applications

N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperidine Derivative: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydropyran Group: This step may involve the protection of hydroxyl groups followed by cyclization to form the tetrahydropyran ring.

    Coupling with the Aromatic Component: The 5-chloro-2-methoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage, typically through a condensation reaction between the amine and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-methoxyphenyl)-N2-(piperidin-4-yl)methyl)oxalamide
  • N1-(5-chloro-2-methoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide

Uniqueness

N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide stands out due to its combination of aromatic and heterocyclic elements, which confer unique chemical reactivity and potential applications. Its specific structural features allow for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O4/c1-27-18-3-2-15(21)12-17(18)23-20(26)19(25)22-13-14-4-8-24(9-5-14)16-6-10-28-11-7-16/h2-3,12,14,16H,4-11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEYKCNBOAWZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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